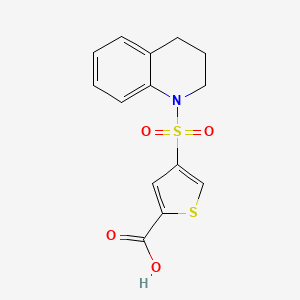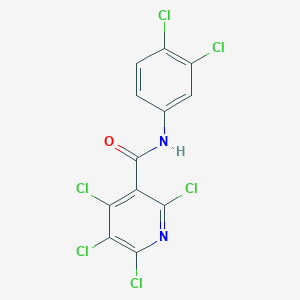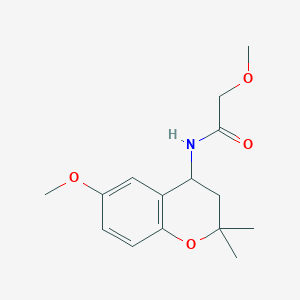![molecular formula C16H18N2O2S B5316806 N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5316806.png)
N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide, also known as Compound 1, is a small molecule inhibitor that has been shown to have therapeutic potential in the treatment of cancer. The compound was first synthesized in 2009 by researchers at the University of Texas MD Anderson Cancer Center and has since been the subject of numerous scientific studies.
Mechanism of Action
N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide 1 has been shown to inhibit the activity of AKT by binding to a specific site on the protein. This binding prevents AKT from being activated, which in turn prevents the downstream signaling pathways that promote cell growth and survival. The inhibition of AKT by N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide 1 has been shown to be specific and reversible, making it a promising therapeutic agent for the treatment of cancer.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide 1 has been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of bacteria and to have anti-inflammatory activity. These effects may have implications for the development of new therapies for infectious diseases and inflammatory conditions.
Advantages and Limitations for Lab Experiments
One advantage of N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide 1 is that it is a small molecule inhibitor, which makes it easier to use in lab experiments than larger protein inhibitors. Additionally, the compound has been shown to be specific and reversible, which makes it a valuable tool for studying the role of AKT in cancer and other diseases. However, one limitation of N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide 1 is that it has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide 1. One area of interest is the development of new formulations of the compound that improve its solubility and bioavailability. Another area of interest is the use of N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide 1 in combination with other anti-cancer agents to enhance its effectiveness. Additionally, research is needed to better understand the mechanism of action of N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide 1 and its potential applications in the treatment of other diseases beyond cancer.
Synthesis Methods
The synthesis of N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide 1 involves several steps, including the reaction of 2-chloro-4-nitroaniline with 2-methylbutyryl chloride to form an intermediate, which is then reacted with thiophene-2-carboxylic acid to yield the final product. The synthesis of N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide 1 has been optimized to improve yield and purity, and the compound is now available commercially for research purposes.
Scientific Research Applications
N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide 1 has been shown to have potent anti-cancer activity in a variety of cancer cell lines, including breast, lung, and colon cancer. The compound works by inhibiting the activity of a protein called AKT, which is involved in cell growth and survival. Inhibition of AKT leads to cell death and has been shown to be an effective strategy for the treatment of cancer.
properties
IUPAC Name |
N-[3-(2-methylbutanoylamino)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-11(2)15(19)17-12-6-4-7-13(10-12)18-16(20)14-8-5-9-21-14/h4-11H,3H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUJVCMHDWDUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[2,4-bis(acetyloxy)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316724.png)
![2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5316727.png)


![4-(2-methoxyphenyl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B5316747.png)
![7-(3-chloro-4-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5316758.png)


![3-[1-({6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}carbonyl)piperidin-3-yl]propan-1-ol](/img/structure/B5316771.png)

![2-{3-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5316778.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5316782.png)
![2-(4-fluorophenoxy)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]acetamide dihydrochloride](/img/structure/B5316795.png)
